N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-anilino-N-(2,5-diethoxyphenyl)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-3-26-14-10-11-16(27-4-2)15(12-14)21-19(25)17-18(23-24-22-17)20-13-8-6-5-7-9-13/h5-12,17-18,20,22-24H,3-4H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVPYEAIFFSEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2C(NNN2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through the reaction of an azide with an alkyne. The compound's structure is characterized by a triazole moiety linked to both a diethoxyphenyl and a phenylamino group.
Chemical Structure
- Molecular Formula : CHNO
- Molecular Weight : 314.34 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The compound's effectiveness against specific pathogens is summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Anticancer Activity
This compound has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) indicated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to its antimicrobial and anticancer effects by damaging cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of triazole carboxamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance target binding but may reduce solubility. For example, dichloro and trifluoromethyl substituents correlate with strong antiproliferative effects but require formulation optimization .
- Alkoxy Groups (OEt, OMe) : Improve solubility and metabolic stability. The diethoxy substituent in the target compound may offer a balance between lipophilicity and bioavailability compared to dichloro analogues .
- Heterocyclic Extensions: Compounds with fused heterocycles (e.g., thienopyrimidine) exhibit enhanced kinase selectivity, as seen in c-Met inhibitors .
Pharmacological Profiles
- Selectivity : Unlike ethyl ester derivatives (e.g., B-Raf inhibitors), carboxamide derivatives generally show broader-spectrum activity but lower kinase specificity .
- Toxicity : Chlorinated derivatives (e.g., 2,5-dichloro) often display higher cytotoxicity, whereas alkoxy-substituted analogues (e.g., 2,4-dimethoxy) show reduced off-target effects .
Research Findings and Implications
- Computational Predictions: Molecular docking (e.g., AutoDock Vina) suggests that the diethoxy groups in the target compound may occupy hydrophobic pockets in kinase domains, while the phenylamino group engages in π-π stacking .
- In Vitro Data : Structural analogues with chloro or fluoro substituents show IC₅₀ values in the low micromolar range (1–10 µM) against solid tumors, suggesting the target compound may exhibit comparable potency .
- Clinical Potential: The combination of alkoxy and amino groups positions this compound as a candidate for further optimization in targeted therapy, particularly in cancers driven by kinase dysregulation.
Q & A
Basic: What synthetic methodologies are recommended for preparing triazole-4-carboxamide derivatives like N-(2,5-diethoxyphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide?
Answer:
The synthesis of triazole-4-carboxamides typically involves:
- Step 1: Condensation of aniline derivatives (e.g., 2,5-diethoxyaniline) with isocyanides to form carboximidoyl chlorides.
- Step 2: Reaction with sodium azide to cyclize into the triazole core.
- Step 3: Functionalization of the 4-carboxamide position via coupling reactions with appropriate amines.
For example, analogs such as 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide were synthesized with yields >80% using similar protocols . Key characterization tools include 1H NMR (e.g., DMSO-d6 for solubility) and mass spectrometry (ES-API) to confirm molecular weight and purity .
Basic: How can researchers validate the structural integrity of this compound using crystallographic methods?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and WinGX/ORTEP for visualization . For example, a related compound, 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, crystallized in a monoclinic system (P21/c) with unit cell parameters a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å . Ensure anisotropic displacement parameters are refined to resolve disorder.
Intermediate: What in vitro biological screening strategies are appropriate for assessing anticancer potential?
Answer:
- Cell Line Panels: Use NCI-60 human tumor cell lines (e.g., renal RXF 393, CNS SNB-75) for antiproliferative assays. Related triazoles showed GP values (growth inhibition) ranging from -13.42% to -31.50% .
- Targeted Assays: Screen against kinases (e.g., B-Raf) or enzymes like COX-2. For instance, 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides inhibited c-Met with 3–5-fold higher activity than foretinib .
Intermediate: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent Analysis: Vary aryl groups (e.g., 2,5-diethoxy vs. 4-chlorophenyl) to modulate lipophilicity and target binding.
- Pharmacophore Mapping: The triazole-4-carboxamide core is critical; substitutions at the 1- and 5-positions influence potency. For example, replacing phenyl with pyridinyl enhanced kinase inhibition .
- Data Correlation: Use tools like Schrödinger’s Maestro to correlate logP, polar surface area, and IC50 values.
Advanced: What crystallographic challenges arise when resolving disordered ethoxy/phenyl groups, and how are they addressed?
Answer:
Disordered ethoxy groups in the 2,5-diethoxyphenyl moiety require:
- Multi-Conformer Refinement: Model alternative positions with occupancy ratios (e.g., 70:30) using SHELXL restraints (ISOR, DELU) .
- Hirshfeld Surface Analysis: Validate packing interactions (e.g., C–H···O) to confirm stability. For example, a related compound showed π-stacking interactions at 3.5–3.8 Å distances .
Advanced: How can researchers resolve contradictions between in vitro potency and poor pharmacokinetic (PK) profiles?
Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the carboxamide) .
- Metabolic Stability: Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. For example, ethoxy groups may undergo CYP450-mediated dealkylation.
Advanced: What experimental and computational methods identify molecular targets for triazole-4-carboxamides?
Answer:
- Pull-Down Assays: Use biotinylated analogs to isolate binding proteins from cell lysates.
- Molecular Docking: Screen against kinase libraries (e.g., PDB entries 3LQ8 for c-Met). A study showed triazoles occupy the ATP-binding pocket via H-bonds with Met1160 .
- CRISPR-Cas9 Knockout: Validate target dependency (e.g., c-Met KO in A549 cells) .
Advanced: How can low aqueous solubility of this compound be mitigated in in vivo studies?
Answer:
- Formulation Strategies: Use nanoemulsions or liposomal encapsulation. For analogs with logP >3, cyclodextrin inclusion complexes improved bioavailability by 2–3× .
- Salt Formation: Convert the carboxamide to a sodium salt (if acidic protons exist).
Advanced: What combinatorial approaches enhance anticancer efficacy?
Answer:
- Synergistic Drug Combinations: Pair with DNA-damaging agents (e.g., cisplatin) or immunomodulators (e.g., 1-methyl-L-tryptophan). A study showed triazole-carboxyamidotriazole combinations reduced IC50 by 50% .
- Dual-Targeting Hybrids: Conjugate with tubulin inhibitors (e.g., podophyllotoxin) to disrupt mitosis and kinase signaling .
Advanced: What advanced SAR techniques are used to predict off-target effects?
Answer:
- Proteome-Wide Profiling: Use affinity chromatography-mass spectrometry (AfC-MS) to identify off-target interactions.
- Machine Learning Models: Train on ChEMBL data to predict toxicity (e.g., hERG inhibition) based on structural fingerprints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
